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Compound of Interest

Compound Name: 1-Propyne, 3-(1-ethoxyethoxy)-

Cat. No.: B092017

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound
1-Propyne, 3-(1-ethoxyethoxy)-, a valuable intermediate in organic synthesis. This document
details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data, along with the experimental protocols for obtaining these spectra.

Introduction

1-Propyne, 3-(1-ethoxyethoxy)- (CAS No. 18669-04-0) is a bifunctional molecule featuring a
terminal alkyne and an acetal protecting group.[1] This structure makes it a versatile building
block in the synthesis of complex organic molecules. The propargyl group offers a reactive site
for carbon-carbon bond formation, while the 1-ethoxyethoxy group serves as a stable
protecting group for alcohols under various reaction conditions.[1] Accurate spectral
characterization is crucial for its identification and for monitoring its reactions in synthetic
pathways.

Spectral Data

The following sections present the key spectral data for 1-Propyne, 3-(1-ethoxyethoxy)-.
While experimental data from sources like Sigma-Aldrich and Bio-Rad Laboratories is
referenced, some of the presented values are based on established theoretical predictions and
analysis of analogous structures.[1][2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

The proton NMR spectrum of 1-Propyne, 3-(1-ethoxyethoxy)- is characterized by distinct
signals corresponding to the ethoxy, acetal, and propargyl moieties.

Chemical Shift (8)

Multiplicity Integration Assignment
(ppm)
~4.8 Quartet 1H O-CH(CHs)-O
~4.2 Doublet 2H O-CH2-C=CH
~3.5-3.7 Quartet 2H O-CHz2-CHs
~2.4 Triplet 1H C=C-H
~1.3 Doublet 3H O-CH(CHs)-O
~1.2 Triplet 3H O-CH2-CHs

Predicted data based on analogous structures.[1]

The carbon NMR spectrum provides information on the different carbon environments within
the molecule.
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Chemical Shift (8) (ppm) Assighment
~100 -O-CH(CHs3)-O-
~80 -C=CH

=75 -C=CH

~62 -O-CH2-CHs
~58 -O-CH2-C=CH
~20 -O-CH(CHs3)-O-
~15 -O-CH2-CHs

Predicted data based on analogous structures.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 1-Propyne, 3-(1-ethoxyethoxy)- shows characteristic absorptions for the alkyne
and ether linkages.

Wavenumber (cm~—2) Intensity Assignment

~3300 Strong, Sharp =C-H stretch

~2980-2850 Medium-Strong C-H (sp?3) stretch

~2120 Weak-Medium C=C stretch

~1100 Strong, Broad C-O-C stretch (asymmetric)

Predicted data based on analogous structures.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The molecular weight of 1-Propyne, 3-(1-ethoxyethoxy)- is 128.17 g/mol .[2]

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b092017
https://www.benchchem.com/product/b092017?utm_src=pdf-body
https://www.benchchem.com/product/b092017
https://www.benchchem.com/product/b092017?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/1-Propyne_-3-_1-ethoxyethoxy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

miz Possible Fragment
128 [M]* (Molecular lon)
99 [M - C2Hs]*

83 [M - OCzHs]*

73 [CH3CH(O)OCH2CHs]*

Predicted data based on fragmentation patterns of similar compounds.[1]

Experimental Protocols

The following are detailed methodologies for obtaining the spectral data presented above.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

Accurately weigh approximately 10-20 mg of 1-Propyne, 3-(1-ethoxyethoxy)-.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.qg.,
Chloroform-d, CDClIs).

Transfer the solution to a clean, dry 5 mm NMR tube.

If required, add a small amount of an internal standard (e.g., tetramethylsilane, TMS).
IH NMR Acquisition:

e Pulse Program: Standard single-pulse experiment.

e Spectral Width: 0-12 ppm.

e Number of Scans: 16-64, depending on sample concentration.

o Relaxation Delay: 1-2 seconds.
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13C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 0-150 ppm.

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

Relaxation Delay: 2-5 seconds.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak or the internal standard
(TMS at 0 ppm).

Integrate the peaks in the *H NMR spectrum.

FT-IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 FT-
IR).[2]

Sample Preparation (Neat Liquid):
o Ensure the ATR (Attenuated Total Reflectance) crystal is clean.
e Place a single drop of neat 1-Propyne, 3-(1-ethoxyethoxy)- directly onto the crystal.

 Alternatively, for transmission spectroscopy, place a drop of the liquid between two salt
plates (e.g., NaCl or KBr).

Data Acquisition:

e Spectral Range: 4000-400 cm™1,
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¢ Resolution: 4 cmm—1.
e Number of Scans: 16-32.

e Acquire a background spectrum of the clean, empty ATR crystal or salt plates before running
the sample.

Data Processing:
o Perform a background subtraction.

« ldentify and label the major absorption peaks.

Mass Spectrometry

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron
lonization - EI).

Sample Introduction:

» Direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS).
EI-MS Acquisition Parameters:

 |onization Energy: 70 eV.

e Mass Range: m/z 30-200.

e Source Temperature: 200-250 °C.

Data Analysis:

« |dentify the molecular ion peak.

e Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualizations
Spectral Analysis Workflow
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The following diagram illustrates the general workflow for the spectral analysis of an organic
compound like 1-Propyne, 3-(1-ethoxyethoxy)-.

Sample Preparation

1-Propyne, 3-(1-ethoxyethoxy)-

Data Acquisition

NMR Spectrometer FT-IR Spectrometer Mass Spectrometer

Data Processing| & Analysis

1H & 3C NMR Spectra IR Spectrum Mass Spectrum

Structure Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectral Analysis.

Logical Relationship of Spectral Data

This diagram shows how the different spectral data types contribute to the final structural
determination.
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1-Propyne, 3-(1-ethoxyethoxy)-

Structure
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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